- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite DerivativeNucleosides, 2003, 22(5-8), 1343-1346,
Cas no 97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine)

97614-47-6 structure
Nome do Produto:1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
N.o CAS:97614-47-6
MF:C24H21FN2O7
MW:468.431150197983
CID:803724
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,4(1H,3H)-Pyrimidinedione,1-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl-
- 1-(3',5'-DI-O-BENZOYL-2'-DEOXY-2'-FLUORO-B-D-ARABINOFURANOSYL)-THYMINE
- 1-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)thymine
- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (ACI)
- D
- 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
-
- Inchi: 1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m1/s1
- Chave InChI: CEPDPXNYCRCFRV-RCLSDMTESA-N
- SMILES: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=C(C)C(=O)NC1=O
Propriedades Experimentais
- Densidade: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Insuluble (1.4E-4 g/L) (25 ºC),
- PSA: 116.69000
- LogP: 2.16310
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM161847-250mg |
((2R,3R,4S,5R)-3-(benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 250mg |
$954 | 2024-07-18 | |
TRC | D212080-100mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |
97614-47-6 | 100mg |
$ 270.00 | 2022-06-05 | ||
TRC | D212080-250mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |
97614-47-6 | 250mg |
$ 540.00 | 2022-06-05 | ||
TRC | D212080-50mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |
97614-47-6 | 50mg |
$ 165.00 | 2022-06-05 | ||
Crysdot LLC | CD70000025-1g |
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 1g |
$2550 | 2024-07-18 | |
Crysdot LLC | CD70000025-100mg |
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 100mg |
$640 | 2024-07-18 | |
Ambeed | A538952-1g |
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 1g |
$340.0 | 2024-04-16 | |
Crysdot LLC | CD70000025-250mg |
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 250mg |
$1020 | 2024-07-18 |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Carbon tetrachloride ; 3 d, 77 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; heated
1.2 Solvents: Ethanol ; rt; heated
1.2 Solvents: Ethanol ; rt; heated
Referência
- Nucleic acid analog as anti-hepatitis B virus agent, and preparation thereof, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Solvents: Carbon tetrachloride
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referência
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studiesNucleic Acids Research, 2000, 28(18), 3625-3635,
Método de produção 4
Condições de reacção
Referência
- Development of practical synthetic method for 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)thymine (S-FMAU) which is a promising therapeutic agent for the chronic active epstein barr virus infection; CAEBVYuki Gosei Kagaku Kyokaishi, 2017, 75(2), 121-133,
Método de produção 5
Condições de reacção
Referência
- An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosidesNuclear Medicine and Biology, 2012, 39(8), 1182-1188,
Método de produção 6
Condições de reacção
1.1 Solvents: Acetonitrile
Referência
- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU)Journal of Organic Chemistry, 1985, 50(19), 3644-7,
Método de produção 7
Condições de reacção
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 16 h, reflux
1.4 Solvents: Chloroform ; 24 h, reflux
1.5 Solvents: Water ; 0 °C; overnight, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 16 h, reflux
1.4 Solvents: Chloroform ; 24 h, reflux
1.5 Solvents: Water ; 0 °C; overnight, rt
Referência
- Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogsBioorganic & Medicinal Chemistry Letters, 2010, 20(14), 4053-4056,
Método de produção 8
Condições de reacção
Referência
- Synthesis and antiviral activity of fluoro sugar nucleosides. 1: Studies on 4'-azido-2'-deoxy-2'-fluoro-arabinofuranosyl nucleosidesArchives of Pharmacal Research, 1995, 18(5), 364-5,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 24 h, rt
1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ; 14 h, 60 °C; 2 d, rt
1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ; 14 h, 60 °C; 2 d, rt
Referência
- Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular DichroismOrganic Letters, 2017, 19(2), 404-407,
Método de produção 10
Condições de reacção
1.1 Solvents: Acetonitrile
Referência
- Synthesis of nucleosidesOrganic Reactions (Hoboken, 2000, (2000),,
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Raw materials
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- Clofarabine Impurity 22
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- O,O′-Bis(trimethylsilyl)thymine
- Thymine
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Preparation Products
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Literatura Relacionada
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine) Produtos relacionados
- 1895181-25-5(2-(1-hydroxycyclopropyl)benzene-1,4-diol)
- 3068-76-6(N-3-(Trimethoxysilyl)propylaniline)
- 884512-51-0(Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate)
- 2138410-26-9(methyl 3-(4-amino-2H-1,2,3-triazol-2-yl)-2-hydroxypropanoate)
- 157501-10-5(2-Propyl-6-heptenoic Acid Ethyl Ester)
- 2171249-45-7(3-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid)
- 1247783-32-9(2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine)
- 1368895-01-5(methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate)
- 1375227-39-6(3-methyl-1-(2-propoxyphenyl)butan-1-amine)
- 1858374-51-2([1-(3,3,3-Trifluoropropyl)cyclopentyl]methanamine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97614-47-6)1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine

Pureza:99%
Quantidade:1g
Preço ($):306.0